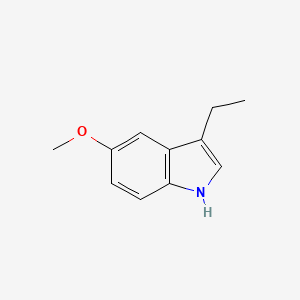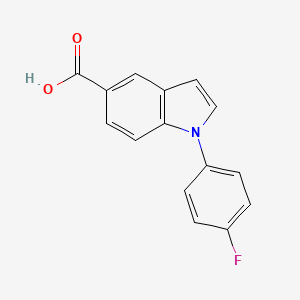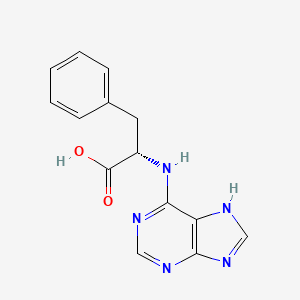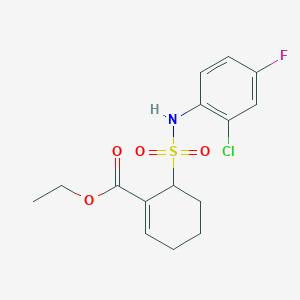
6-Chloro-9-isopropyl-9h-purin-2-amine
概要
説明
“6-Chloro-9-isopropyl-9h-purin-2-amine” is a chemical compound with the molecular formula C8H10CLN5 . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “6-Chloro-9-isopropyl-9h-purin-2-amine” can be represented by the SMILES notation: NC1=NC(Cl)=C2N=CN(C©C)C2=N1 . This notation provides a way to represent the structure using ASCII strings.科学的研究の応用
Chemical Reactions and Mechanisms
Ninhydrin Reaction for Amino Compounds Analysis
Ninhydrin is extensively used for detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific fields. This reaction forms a distinctive purple dye with primary amino groups and has applications in agricultural, biochemical, clinical, environmental, and nutritional sciences among others (Friedman, 2004).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks have been explored for their CO2 sorption capacity and demonstrate promise in catalysis applications (Lin, Kong, & Chen, 2016).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving treatment schemes for hazardous amino-compounds. These processes are significant for environmental and water treatment research, showcasing the degradation efficiencies and mechanisms involved in treating nitrogen-containing amines, dyes, and pesticides (Bhat & Gogate, 2021).
Computational Modeling for CO2 Capture
Computational methods have been employed to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture. This research highlights the importance of quantum chemical methods in understanding the mechanisms, providing a basis for designing more efficient carbon capture agents (Yang et al., 2017).
Plasma Methods for Biomolecule Immobilization
Plasma surface treatments have been used to create surfaces containing reactive chemical groups for biomolecule immobilization and cell colonization. This technology is pertinent for bio-interface applications, showing how aminated surfaces can be tailored for specific biochemical interactions (Siow et al., 2006).
Safety and Hazards
作用機序
Target of Action
It is a purine derivative , and purine derivatives are known to interact with various enzymes and receptors in the body, including those involved in DNA synthesis and cellular signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
6-chloro-9-propan-2-ylpurin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUJPTIMHWPRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-isopropyl-9h-purin-2-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)











![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)